Dimethyl (trifluoromethyl)phosphonate
Description
Dimethyl (trifluoromethyl)phosphonate is an organophosphorus compound characterized by a phosphonate group (PO(OR)₂) with a trifluoromethyl (CF₃) substituent. This structure combines the electron-withdrawing properties of the CF₃ group with the reactivity of the phosphonate moiety, making it valuable in synthetic chemistry, agrochemicals, and medicinal applications.
Properties
IUPAC Name |
dimethoxyphosphoryl(trifluoro)methane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6F3O3P/c1-8-10(7,9-2)3(4,5)6/h1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZUVHQLKGGWHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(C(F)(F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6F3O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90527796 | |
| Record name | Dimethyl (trifluoromethyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90527796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89262-62-4 | |
| Record name | Dimethyl (trifluoromethyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90527796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl (trifluoromethyl)phosphonate can be synthesized through various methods. One common approach involves the reaction of dimethyl phosphite with trifluoromethyl iodide in the presence of a base. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
Dimethyl (trifluoromethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically occur under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphines, and substituted phosphonates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dimethyl (trifluoromethyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Industry: It is used in the production of flame retardants and other specialty chemicals.
Mechanism of Action
The mechanism by which dimethyl (trifluoromethyl)phosphonate exerts its effects involves its ability to participate in various chemical reactions due to the presence of the trifluoromethyl group. This group enhances the compound’s reactivity and stability, making it a valuable reagent in synthetic chemistry. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with enzymes and other biomolecules through its phosphonate moiety .
Comparison with Similar Compounds
Structural and Physical Properties
The CF₃ group significantly influences molecular properties:
- Melting Points : Trifluoromethyl-substituted phosphonates are expected to have higher melting points than alkyl derivatives due to increased polarity. For instance, dimethyl (4-iodophenyl)phosphonate melts at 209–211°C, while dimethyl (4-fluorophenyl)phosphonate melts at 182–184°C .
- NMR Shifts : The CF₃ group causes distinct ¹⁹F and ³¹P NMR signals. For example, in dimethyl (1-butyryloxy-1-carboxymethyl)phosphonate , the ³¹P signal appears at δ 68.55 ppm (J = 156.2 Hz) . Similar deshielding effects would occur in the trifluoromethyl analog.
Reactivity and Stability
- Thermal Stability : The CF₃ group enhances thermal stability compared to diazo-containing phosphonates (e.g., dimethyl (1-diazo-2-oxopropyl)phosphonate), which decompose explosively under heat .
- Hydrolytic Stability : Phosphonates with electron-withdrawing groups (e.g., CF₃) are less prone to hydrolysis than alkyl derivatives due to reduced nucleophilicity at the phosphorus center .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
